molecular formula C27H31NO6 B14958247 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B14958247
M. Wt: 465.5 g/mol
InChI Key: MYTXRYLWKWXWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic coumarin-based ester derivative. The compound combines a coumarin core substituted with methyl (C4) and propyl (C3) groups, linked via an ester bond to a 6-aminohexanoate side chain protected by a benzyloxycarbonyl (Z) group. Coumarin derivatives are widely studied for their photophysical properties and applications in medicinal chemistry, particularly as fluorophores or protease inhibitors.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(4-methyl-2-oxo-3-propylchromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C27H31NO6/c1-3-10-23-19(2)22-15-14-21(17-24(22)34-26(23)30)33-25(29)13-8-5-9-16-28-27(31)32-18-20-11-6-4-7-12-20/h4,6-7,11-12,14-15,17H,3,5,8-10,13,16,18H2,1-2H3,(H,28,31)

InChI Key

MYTXRYLWKWXWJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)OC1=O)C

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Varied Substituents

The coumarin scaffold is highly modular, with substituents significantly influencing physical and chemical properties. For example:

  • 6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (CAS 843621-28-3): This analog replaces the methyl and propyl groups with chloro and dimethyl substituents. The tert-butoxycarbonyl (Boc) group, instead of Z, offers acid-labile protection, enabling deprotection under milder conditions compared to hydrogenolysis required for Z groups .

Key Differences in Substituent Effects:

Compound Coumarin Substituents Aminohexanoate Protection Deprotection Conditions
Target Compound C4-methyl, C3-propyl Z (benzyloxycarbonyl) Hydrogenolysis (H₂/Pd-C)
6-Chloro-3,4-dimethyl analog C6-chloro, C3/C4-dimethyl Boc (tert-butoxycarbonyl) Acid (TFA or HCl)

Aminohexanoate Esters with Alternative Protecting Groups

The Z and Boc groups are common in peptide synthesis but differ in stability and deprotection strategies:

  • tert-Butyl 6-{[(benzyloxy)carbonyl]amino}hexanoate (): Features a tert-butyl ester instead of a coumarin-linked ester. The Boc-protected amino group in this compound simplifies purification (as a crystalline solid) compared to the oily Z-protected intermediates seen in peptidomimetic syntheses .
  • Methyl (S)-2-((S)-2-{[(benzyloxy)carbonyl]amino}...hexanoate (Compound 40, ): A peptidomimetic with a Z-protected aminohexanoate chain, synthesized via a coupling reaction between Z-L-Trp-OH and L-Gln(Trt)-OMe (72% yield). This highlights the Z group’s compatibility with standard peptide coupling protocols .

Synthetic Yields and Physical States:

Compound Protection Scheme Yield Physical State
Target Compound Z-protected N/A* Likely oily**
Compound 40 Z-protected 72% Whitish oil
tert-Butyl analog Boc-protected N/A Crystalline solid

*Inferred from similar Z-protected intermediates in .

Functional Implications of Structural Variations

  • Z vs. Boc Protection: The Z group’s stability under basic conditions makes it suitable for stepwise syntheses but requires harsher deprotection (e.g., hydrogenolysis). Boc groups, while acid-sensitive, are preferred in orthogonal protection strategies .
  • Coumarin Core Modifications: Electron-withdrawing groups (e.g., chloro in ) may redshift fluorescence emission, whereas alkyl groups (methyl/propyl) enhance lipophilicity, impacting solubility and membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate, and how can purity be optimized?

  • Methodology :

  • Stepwise coupling : Use tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate as a key intermediate, coupling with the chromen moiety via esterification under Mitsunobu conditions or using carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Purification : Employ silica gel chromatography (gradient elution with EtOAc/hexanes) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm by 1H^{1}\text{H}/13C^{13}\text{C} NMR .

  • Critical parameters : Maintain anhydrous conditions during coupling and use fresh reducing agents (e.g., NaBH4_4/CeCl3_3) for post-synthetic modifications .

    • Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYieldPurity (HPLC)
EsterificationEDC, HOBt, DCM, RT, 24h85%95%
DeprotectionTFA/DCM (1:1), 2h90%98%

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Key 1H^{1}\text{H} signals include the benzyloxy carbonyl group (δ 7.28–7.36 ppm, m, 5H; δ 5.09 ppm, s, CH2_2), chromen-2-oxo proton (δ 6.1–6.3 ppm), and hexanoate methylene protons (δ 1.2–1.6 ppm, m) .
  • ESI-MS : Look for [M+Na]+^+ or [M+H]+^+ peaks matching theoretical molecular weight (e.g., C29_{29}H31_{31}NO7_7: calc. 529.21, found 529.3) .
    • Crystallography : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key metrics: R-factor < 0.05, anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during structure refinement?

  • Root cause : Discrepancies often arise from disordered solvent molecules, twinning, or incorrect space group assignment.
  • Methodology :

  • Validation tools : Use PLATON to check for missed symmetry or twinning. For disorder, apply PART instructions in SHELXL to model alternate conformations .
  • Cross-validation : Compare experimental data (e.g., X-ray) with DFT-optimized geometries (B3LYP/6-31G* level) for bond-length consistency .
    • Case study : A chromen derivative showed a 0.05 Å deviation in C=O bond length. Refinement with TWIN/BASF commands in SHELXL resolved the issue, reducing R1_1 from 0.08 to 0.04 .

Q. What strategies are effective for analyzing hydrogen-bonding networks to predict crystal packing behavior?

  • Graph-set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) for dimeric motifs). For this compound, anticipate O–H···N and N–H···O interactions between the chromen carbonyl and benzyloxy groups .
  • Software : Mercury (CCDC) for visualization and ToposPro for topological analysis. Hydrogen-bond energetics can be modeled using PIXEL (lattice energy partitioning) .
  • Example : A related coumarin derivative exhibited a 2D sheet structure stabilized by R_2$$^2&#36;(8) motifs, confirmed via Hirshfeld surface analysis (d&#36;_\text{norm} plots) .

Q. How can conflicting biological activity data (e.g., kinase inhibition vs. cytotoxicity) be reconciled for this compound?

  • Experimental design :

  • Dose-response profiling : Test across multiple cell lines (e.g., HEK293, HeLa) with controls for off-target effects (e.g., ROS generation assays).
  • Structural analogs : Compare with 6-[[4-[2-fluoro-4-[[1-[(4-fluorophenyl)aminoformyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxy-7-quinolyl]oxy]hexanoic acid, a known AXL/VEGFR2 inhibitor, to identify SAR trends .
    • Data interpretation : Use kinase profiling panels (e.g., KINOMEscan) to distinguish direct inhibition from downstream effects. Conflicting cytotoxicity may stem from metabolic instability (e.g., esterase cleavage), addressed via prodrug modifications .

Methodological Notes

  • SHELX refinement : Always validate H-atom positions using HFIX commands and apply restraints for low-resolution data (< 1.0 Å) .
  • Synthetic reproducibility : Batch-to-batch variability in hexanoate coupling can be mitigated by pre-activating the carboxyl group with NHS esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.